molecular formula C4H4Cl3F3 B1304066 1,2,4-Trichloro-1,1,2-trifluorobutane CAS No. 261760-97-8

1,2,4-Trichloro-1,1,2-trifluorobutane

Cat. No.: B1304066
CAS No.: 261760-97-8
M. Wt: 215.42 g/mol
InChI Key: UTSMKNWCCZMNHL-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-1,1,2-trifluorobutane is a halogenated organic compound with the molecular formula C4H4Cl3F3. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a butane backbone. This compound is used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

1,2,4-Trichloro-1,1,2-trifluorobutane is utilized in various scientific research fields, including:

Biochemical Analysis

Biochemical Properties

1,2,4-Trichloro-1,1,2-trifluorobutane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, this compound can bind to specific protein receptors, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in detoxification processes. Furthermore, it can disrupt normal cellular metabolism by interfering with the function of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to changes in their conformation and activity. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including persistent alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are noted. These findings highlight the importance of dosage considerations in the use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These pathways also involve cofactors that facilitate the enzymatic reactions, influencing the overall metabolic flux and levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the liver cells where it undergoes biotransformation. The distribution pattern of this compound can affect its biological activity and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-1,1,2-trifluorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with ethylene in the presence of radical initiators such as benzoyl peroxide or tert-butyl peroxybenzoate. The reaction is typically carried out at elevated temperatures ranging from 70°C to 130°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorobutane involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. Additionally, the presence of multiple halogens can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Trichloro-1,1,2-trifluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other halogenated compounds may not be suitable .

Properties

IUPAC Name

1,2,4-trichloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSMKNWCCZMNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382177
Record name 1,2,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261760-97-8
Record name 1,2,4-Trichloro-1,1,2-trifluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261760-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-trichloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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